BenchChemオンラインストアへようこそ!

6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid

Brain pharmacokinetics Prodrug half-life Glycine receptor antagonist

The compound is the 3-ethyl ester analog of 6-chloro-2-carboxyindole-3-acetic acid (SC-49648), classified as an indole-2-carboxylate derivative. It functions as a competitive antagonist at the strychnine-insensitive glycine binding site associated with the N-methyl-D-aspartate (NMDA) receptor complex.

Molecular Formula C13H12ClNO4
Molecular Weight 281.69 g/mol
CAS No. 132623-16-6
Cat. No. B1193988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid
CAS132623-16-6
SynonymsSC 50132
SC-50132
Molecular FormulaC13H12ClNO4
Molecular Weight281.69 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(NC2=C1C=CC(=C2)Cl)C(=O)O
InChIInChI=1S/C13H12ClNO4/c1-2-19-11(16)6-9-8-4-3-7(14)5-10(8)15-12(9)13(17)18/h3-5,15H,2,6H2,1H3,(H,17,18)
InChIKeyAQFHADLRVPFAGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic Acid (SC-50132) – A Brain-Penetrant Indole-2-Carboxylate Glycine Receptor Antagonist Prodrug


The compound is the 3-ethyl ester analog of 6-chloro-2-carboxyindole-3-acetic acid (SC-49648), classified as an indole-2-carboxylate derivative [1]. It functions as a competitive antagonist at the strychnine-insensitive glycine binding site associated with the N-methyl-D-aspartate (NMDA) receptor complex [1]. Distinguished from its parent acid, SC-50132 acts as an ester prodrug that undergoes in vivo hydrolysis to release the active antagonist SC-49648 within the brain, thereby overcoming the poor blood-brain barrier penetration that limits the utility of direct glycine-site antagonists such as SC-49648 and 7-chlorokynurenic acid [1][2].

Why In-Class Indole-2-Carboxylate Glycine Antagonists Cannot Be Substituted: The Unique Prodrug Profile of SC-50132


Within the indole-2-carboxylate series, minor structural modifications produce profound differences in brain bioavailability and pharmacodynamic efficacy. The parent acid SC-49648 shows potent in vitro glycine receptor binding (Ki = 1.6 µM) but fails to cross the blood-brain barrier after systemic administration; similarly, the non-indole glycine antagonist 7-chlorokynurenic acid is excluded from the brain [1]. In contrast, SC-50132—differing only by an ethyl ester group—achieves measurable brain concentrations, a 3-fold longer brain half-life, and functional antagonism of NMDA-mediated cGMP responses after intraperitoneal dosing [1]. These data demonstrate that even an identical core scaffold cannot guarantee comparable in vivo utility, making careful compound selection essential for neuroscience research and drug discovery programs targeting central glycine receptor pharmacology.

Quantitative Differentiation of 6-Chloro-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic Acid (SC-50132) Against Closest Analogs


Brain Elimination Half-Life of SC-50132 vs. Parent Acid SC-49648

SC-50132 demonstrates a significantly longer brain residence time compared to its active metabolite SC-49648. Following intraperitoneal administration of SC-50132, the compound was eliminated from brain with a half-life of 35 min, whereas direct intracerebellar injection of SC-49648 yielded a brain half-life of only 12 min [1]. The extended half-life of the prodrug facilitates sustained target engagement at the NMDA-associated glycine site.

Brain pharmacokinetics Prodrug half-life Glycine receptor antagonist

Systemic Brain Bioavailability: SC-50132 vs. SC-49648 and 7-Chlorokynurenic Acid

After systemic (intraperitoneal) administration, only SC-50132 and its active metabolite SC-49648 produced functional glycine receptor antagonism in the cerebellum of mice, measured by reversal of D-serine- and harmaline-induced increases in cGMP levels. In contrast, both SC-49648 and 7-chlorokynurenic acid given intraperitoneally failed to affect cGMP responses, indicating negligible brain bioavailability [1]. This head-to-head comparison establishes SC-50132 as the superior tool compound for studies requiring systemic dosing.

Brain bioavailability Blood-brain barrier penetration cGMP response

Prodrug Metabolic Conversion: SC-50132 Hydrolyzed to Active SC-49648 In Vivo

SC-50132 is specifically designed as an ester prodrug that requires enzymatic hydrolysis to generate the active glycine antagonist SC-49648 within the brain. Following intraperitoneal administration, SC-50132 was detected to be metabolized to SC-49648 in the brain, confirming in situ prodrug activation [1]. In vitro, SC-50132 and related lipophilic ester analogs were minimally active as glycine antagonists, validating that the pharmacological effect depends entirely on this metabolic conversion [1].

Prodrug activation Metabolic conversion Brain esterase

Lipophilicity Advantage: LogP of SC-50132 Relative to SC-49648

The ethyl ester modification in SC-50132 increases the calculated partition coefficient (LogP) to 2.63, compared with ACD/LogP values of 2.19 for SC-49648 [1]. This increase in lipophilicity is consistent with the improved passive diffusion across the blood-brain barrier observed experimentally for SC-50132, while the more polar di-acid SC-49648 remains largely excluded from the brain after systemic administration [2].

Lipophilicity Blood-brain barrier permeability Physicochemical property

Glycine Site Binding Affinity: Active Species SC-49648 vs. Other Indole-2-Carboxylates

The active metabolite of SC-50132, SC-49648 (2-carboxy-6-chloro-3-indoleacetic acid), exhibits a Ki of 1.6 µM against [³H]glycine binding at the strychnine-insensitive glycine receptor, and noncompetitively inhibits MK-801 binding at the phencyclidine site, confirming functional antagonism [1]. Within the broader indole-2-carboxylate series, the most potent compounds were the C-3 acetamides, with N-propyl-2-carboxy-6-chloro-3-indoleacetamide showing the highest receptor affinity [1]. All compounds in the series were selective for the glycine site relative to other sites on the NMDA receptor macrocomplex [1]. SC-50132 itself exhibits minimal intrinsic binding, consistent with its design as a brain-penetrant prodrug rather than a direct-acting ligand [2].

Receptor binding affinity Glycine site antagonist Structure-activity relationship

Optimal Research Applications for 6-Chloro-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic Acid (SC-50132)


In Vivo NMDA Receptor Pharmacology Requiring Systemic Glycine Site Antagonism

SC-50132 is the preferred compound for studies investigating the role of the NMDA-associated glycine site in intact animals where systemic (intraperitoneal) administration is required. Unlike SC-49648 and 7-chlorokynurenic acid, which are inactive after i.p. dosing due to poor brain penetration, SC-50132 reliably antagonizes NMDA-mediated cGMP responses in the cerebellum [1]. This makes it suitable for rodent models of schizophrenia, stroke, and neurodegenerative disorders where glycine site modulation is hypothesized to be therapeutic [1].

Prodrug Pharmacokinetic and Metabolism Studies

The well-characterized metabolic conversion of SC-50132 to SC-49648 in the brain provides a validated model system for studying ester prodrug activation, brain esterase activity, and the pharmacokinetic-pharmacodynamic relationship of CNS-targeted prodrugs [1]. Researchers can measure both the prodrug and active metabolite in brain tissue to quantify conversion rates and target engagement [1].

Comparative Glycine Antagonist Profiling for Tool Compound Selection

SC-50132 serves as a critical reference compound in the glycine antagonist toolbox because it uniquely combines the indole-2-carboxylate pharmacophore (Ki = 1.6 µM for the active species SC-49648) with systemic brain bioavailability [1][2]. It can be directly compared with other glycine site ligands such as 7-chlorokynurenic acid (BBB-impermeant), L-701,324, and GV150526 to dissect the contribution of brain penetration to in vivo efficacy [1].

Neuroprotection and Cerebral Ischemia Models

Given the role of NMDA receptor overactivation in excitotoxicity, SC-50132 is applicable in preclinical neuroprotection studies, including middle cerebral artery occlusion (MCAo) models of focal ischemia, where systemic administration of a glycine site antagonist is necessary for therapeutic relevance [1]. Its ability to reverse harmaline- and D-serine-induced cGMP elevations confirms functional NMDA receptor modulation in vivo [1].

Quote Request

Request a Quote for 6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.